Oleic Acid-biotin
Description
Historical Context of Bioconjugation in Lipid Science
The field of bioconjugation, the process of chemically linking two molecules where at least one is a biomolecule, has been instrumental in advancing our understanding of lipid biology. researchgate.net Historically, the study of lipids and their interactions was challenging due to their hydrophobic nature. The development of techniques to attach reporter molecules, such as fluorescent dyes or affinity tags like biotin (B1667282), to lipids revolutionized the field. nih.gov This allowed for the visualization of lipid trafficking, the identification of lipid-binding proteins, and the elucidation of their roles in signaling pathways and membrane structure. researchgate.netnih.gov Early methods often involved harsh chemical reactions, but the advent of more sophisticated and milder techniques, including the use of crosslinkers and click chemistry, has enabled the creation of bioconjugates that more closely mimic their natural counterparts. researchgate.netnih.gov The synthesis of biotinylated lipids, in particular, has provided a powerful means to study the interactions of specific lipids with their binding partners. avantiresearch.com
Rationale for Combining Oleic Acid and Biotin Moieties as a Research Tool
The combination of oleic acid and biotin into a single molecule is a strategic design that leverages the distinct properties of each component for research purposes. Oleic acid, a prevalent monounsaturated fatty acid, is a key component of membrane phospholipids (B1166683) and is involved in numerous physiological and pathological processes. caymanchem.comglpbio.com However, tracking its specific interactions within the complex lipid environment of a cell is difficult.
Biotin, on the other hand, forms one of the strongest known non-covalent bonds with the proteins avidin (B1170675) and streptavidin. thermofisher.comlibretexts.org This high-affinity interaction provides a powerful "handle" for researchers. thermofisher.com By attaching a biotin tag to oleic acid, scientists can use avidin or streptavidin conjugates (e.g., linked to fluorescent markers or solid supports) to specifically detect and isolate oleic acid and its binding partners. caymanchem.comglpbio.comthermofisher.com This approach allows for the study of fatty acid transport, metabolism, and signaling with high specificity and sensitivity. The small size of the biotin molecule is also advantageous as it is less likely to interfere with the biological activity of the oleic acid it is attached to. libretexts.org
Overview of Oleic Acid-biotin as a Molecular Probe and Affinity Ligand
This compound serves a dual function in research as both a molecular probe and an affinity ligand. caymanchem.combiocompare.com As a molecular probe , it can be introduced into biological systems, such as cell cultures, to trace the uptake and localization of oleic acid. By using fluorescently labeled streptavidin, researchers can visualize the cellular destinations of the biotinylated oleic acid, providing insights into fatty acid transport and storage mechanisms.
As an affinity ligand , this compound is invaluable for identifying and purifying proteins that specifically bind to oleic acid. caymanchem.com In a typical affinity purification experiment, a cell lysate is incubated with this compound. The resulting protein-Oleic Acid-biotin complexes can then be captured using streptavidin-coated beads. mdpi.com After washing away non-specifically bound proteins, the oleic acid-binding proteins can be eluted and identified using techniques like mass spectrometry. This has been instrumental in identifying fatty acid binding proteins (FABPs) and other proteins involved in lipid signaling and transport. caymanchem.comglpbio.com
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Formal Name | 9Z-octadecnoyl-N'-biotinoyl-1,5-diaminopentane | caymanchem.com |
| Molecular Formula | C28H50N4O3S | caymanchem.combiocompare.com |
| Formula Weight | 522.8 | caymanchem.combiocompare.com |
| Purity | ≥95% | caymanchem.combiocompare.com |
| Formulation | A solution in ethanol | caymanchem.combiocompare.com |
Table 2: Research Applications of this compound
| Application | Description | Source |
|---|---|---|
| Molecular Probe | Used to trace the uptake and localization of oleic acid in cells. | caymanchem.comglpbio.com |
| Affinity Ligand | Used to identify and purify proteins that bind to oleic acid, such as Fatty Acid Binding Proteins (FABPs). | caymanchem.comglpbio.combiocompare.com |
| Signaling Pathway Elucidation | Helps in the general elucidation of the signaling and transport of free oleic acid. | caymanchem.comglpbio.com |
Properties
Molecular Formula |
C28H50N4O3S |
|---|---|
Molecular Weight |
522.8 |
Synonyms |
9Z-octadecnoyl-N/'-biotinoyl-1,5-diaminopentane |
Origin of Product |
United States |
Synthetic Methodologies for Oleic Acid Biotin Conjugates
The creation of oleic acid-biotin conjugates relies on robust chemical strategies to form a stable covalent bond between the two molecules. The choice of strategy is often dictated by the desired final structure and the intended application of the conjugate.
Chemical Strategies for Covalent Linkage Formation: Esterification and Amidation Routes
The primary methods for covalently linking oleic acid and biotin (B1667282) involve the formation of either an ester or an amide bond. These reactions target the carboxylic acid group of oleic acid and a suitable functional group on biotin or a modified biotin derivative.
Esterification: This process involves the reaction of the carboxylic acid of oleic acid with a hydroxyl group. While biotin itself does not have a readily available hydroxyl group for direct esterification, derivatives of biotin can be synthesized to incorporate one. More commonly, a linker molecule with a hydroxyl group is first attached to biotin, and this hydroxyl group then reacts with the oleic acid's carboxyl group. The reaction is typically catalyzed by an acid or a coupling agent. For instance, the synthesis of diesters of triethanolamine (B1662121) and fatty acids can be achieved in the presence of catalysts like sodium methylate or phosphoric acid. lp.edu.ua
Amidation: Amidation involves the formation of an amide bond between the carboxylic acid of oleic acid and an amine group. This is a widely used and often more stable linkage compared to an ester bond. Biotin's valeric acid side chain contains a carboxylic acid, which can be activated and then reacted with an amine-containing linker. Alternatively, the carboxyl group of oleic acid can be activated to react with an amino group that has been introduced onto the biotin molecule. The formation of an N-acylated product is often more favorable than O-acylation (esterification) when reacting with molecules containing both amine and hydroxyl groups, such as ethanolamines. lp.edu.ua Lipases, such as those from Rhizomucor miehei and Candida antarctica, can also catalyze the direct amidation of oleic acid in organic solvents. nih.gov
The choice between esterification and amidation impacts the chemical properties of the resulting conjugate, including its stability and susceptibility to enzymatic cleavage in biological systems.
Role of Spacer Arms and Linker Chemistry in Conjugate Design
The inclusion of a spacer arm between oleic acid and biotin is a critical design consideration in the synthesis of these conjugates. thermofisher.comthermofisher.com A spacer arm is a chemical moiety that physically separates the two conjugated molecules.
Function of Spacer Arms:
Reduce Steric Hindrance: The primary role of a spacer arm is to minimize steric hindrance, which can occur when the bulky oleic acid molecule impedes the binding of the biotin moiety to its high-affinity binding partners, avidin (B1170675) or streptavidin. creative-proteomics.comqyaobio.com
Enhance Solubility: The chemical nature of the spacer arm can be tailored to improve the solubility of the final conjugate. For instance, incorporating polyethylene (B3416737) glycol (PEG) chains can significantly increase the water solubility of biotinylation reagents and the resulting conjugates. thermofisher.combiochempeg.com
Introduce Functionality: Spacer arms can be designed to include specific chemical features, such as cleavable sites (e.g., disulfide bonds) that allow for the release of the biotin label from the oleic acid under specific conditions. thermofisher.com
The length and composition of the spacer arm are crucial variables. Longer spacer arms can provide greater flexibility and improve the accessibility of biotin for binding. thermofisher.com Common spacer arms include alkyl chains of varying lengths and PEG linkers. thermofisher.combiochempeg.com
Purification Techniques for this compound Conjugates
Following synthesis, the crude reaction mixture contains the desired this compound conjugate along with unreacted starting materials, byproducts, and residual catalysts. Therefore, a robust purification strategy is essential to isolate the conjugate with high purity.
Common purification techniques include:
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. It is effective for removing small molecule impurities, such as unreacted biotin or coupling agents, from the larger conjugate. SEC has been successfully used for the purification of biotinylated liposomes. mdpi.com
Silica (B1680970) Column Chromatography: This is a widely used method for purifying organic compounds. The separation is based on the differential partitioning of the components of the mixture between a stationary phase (silica gel) and a mobile phase (an organic solvent or a mixture of solvents). A patent describes the use of silica column chromatography with a methanol/dichloromethane eluent to purify a biotin-ricinoleic acid conjugate. google.com
High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and is a powerful tool for both purification and purity assessment. researchgate.net Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is polar, is particularly well-suited for separating lipidic compounds like this compound conjugates. Different HPLC methods can be developed for the rapid estimation of biotin in various formulations. scholarsresearchlibrary.com
The choice of purification method depends on the scale of the synthesis and the required purity of the final product. Often, a combination of techniques is employed to achieve the desired level of purity.
Structural Confirmation Approaches for Synthesized Conjugates
Once purified, it is imperative to confirm the chemical structure of the synthesized this compound conjugate and to assess its purity. A combination of spectroscopic and chromatographic methods is typically employed for this purpose.
Spectroscopic Analysis in Conjugate Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of the conjugate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H and ¹³C NMR, is a powerful tool for elucidating the precise structure of the conjugate. It provides information about the chemical environment of each atom, allowing for the confirmation of the covalent linkage between oleic acid and biotin and the integrity of the spacer arm. Deuterated oleic acid can be used in NMR studies to investigate molecular structures and interactions.
Mass Spectrometry (MS): MS is used to determine the molecular weight of the conjugate, providing strong evidence for its successful synthesis. High-resolution mass spectrometry can confirm the elemental composition of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the conjugate. For example, the appearance of a characteristic amide or ester bond absorption band and the disappearance or shift of the carboxylic acid band of oleic acid can confirm the formation of the desired linkage. The IR spectra of oleic acid and its ester derivative, methyl oleate, show distinct differences, particularly in the C-O-C stretching region of the ester group. researchgate.net
Chromatographic Methods for Purity Assessment
Chromatographic methods are essential for determining the purity of the synthesized conjugate.
High-Performance Liquid Chromatography (HPLC): As mentioned for purification, HPLC is also a primary method for assessing the purity of the final product. researchgate.net By using a suitable detection method (e.g., UV-Vis, evaporative light scattering detector, or mass spectrometry), the presence of any impurities can be detected and quantified. The purity of mRNA, for example, is commonly assessed using ion-pair reversed-phase liquid chromatography (IP-RPLC). acs.org
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring the progress of a reaction and for preliminary purity assessment. By spotting the reaction mixture and the purified product on a TLC plate and developing it with an appropriate solvent system, the presence of starting materials and byproducts can be visualized.
A combination of these spectroscopic and chromatographic analyses provides a comprehensive characterization of the synthesized this compound conjugate, confirming its structure and ensuring its purity for subsequent applications.
Molecular Recognition Principles: Biotin Avidin System and Oleic Acid Membrane Interactions
High-Affinity Biotin-Avidin/Streptavidin Interaction Dynamics
The interaction between biotin (B1667282) (a B vitamin) and the proteins avidin (B1170675) (found in egg whites) and streptavidin (isolated from Streptomyces avidinii) is one of the strongest non-covalent bonds known in nature. encyclopedia.pubthermofisher.com This exceptionally high affinity forms the basis of numerous biotechnological applications. nih.govrockland.com
Kinetics and Thermodynamics of Binding
The binding of biotin to avidin and streptavidin is characterized by an extremely low dissociation constant (Kd), typically in the range of 10-14 to 10-15 M. encyclopedia.pubthermofisher.comnih.gov This indicates a very stable complex that, once formed, is highly resistant to dissociation. The bond formation is rapid and can withstand harsh conditions such as extreme pH, temperature, and the presence of organic solvents and denaturing agents. encyclopedia.pubthermofisher.com
The association rate constants (kon) for biotin binding to avidin and streptavidin have been reported to be in the range of 1 x 105 to 2 x 108 M-1s-1. plos.org While rapid, these rates are slower than what would be expected for a purely diffusion-limited reaction, suggesting a more complex binding mechanism. plos.org The dissociation rate constant (koff) is exceptionally slow, contributing to the high stability of the complex. acs.org For instance, some studies have reported half-lives for the complex on the order of days. acs.org
| Parameter | Avidin/Streptavidin-Biotin Interaction | Reference |
| Dissociation Constant (Kd) | ~10-15 M to 10-14 M | encyclopedia.pubnih.gov |
| Association Rate Constant (kon) | 105 - 108 M-1s-1 | plos.org |
| Immobilized Complex Kd | ~7 ± 3 × 10-12 M | nih.gov |
| Immobilized Complex Half-life | Reduced to ~5 days | nih.gov |
Role of the Interaction in Signal Amplification and Immobilization Strategies
The high affinity and specificity of the biotin-avidin/streptavidin interaction are leveraged extensively for signal amplification and immobilization in a wide array of biochemical assays. encyclopedia.pubnih.gov Because avidin and streptavidin are tetrameric proteins, each capable of binding four biotin molecules, they can be used to create large molecular complexes. thermofisher.comnih.gov This property is fundamental to signal amplification. thermofisher.com For example, in immunoassays, an antibody can be labeled with multiple biotin molecules. The subsequent binding of an avidin- or streptavidin-conjugated enzyme or fluorophore leads to a significant increase in the detectable signal per antibody. thermofisher.comrockland.com
This system is also a cornerstone of immobilization strategies. encyclopedia.pubnih.gov Biotinylated molecules, such as proteins or nucleic acids, can be readily captured and immobilized on surfaces coated with avidin or streptavidin. thermofisher.com This is a common technique in applications like affinity chromatography, pull-down assays, and the development of biosensors. thermofisher.comacs.org The robustness of the bond ensures that the immobilized molecules remain securely attached throughout various experimental manipulations. encyclopedia.pubnih.gov
Oleic Acid Moiety in Membrane Integration and Lipid Bilayer Interactions
The oleic acid component of the oleic acid-biotin conjugate provides the molecule with the ability to interact with and integrate into lipid membranes. Oleic acid is a monounsaturated fatty acid that is a major constituent of membrane phospholipids (B1166683). caymanchem.comglpbio.com
Mechanisms of Insertion into Lipid Environments
Oleic acid molecules can intercalate into the phospholipid bilayer of cell membranes. researchgate.net The cis double bond in the oleic acid hydrocarbon tail creates a kink in its structure. tandfonline.com This kink disrupts the orderly packing of the phospholipid molecules in the membrane, facilitating the insertion of the oleic acid molecule. tandfonline.com Studies have shown that the insertion of oleic acid into a lipid bilayer can occur within minutes. researchgate.net The protonation state of the oleic acid headgroup, which is influenced by the surrounding pH, plays a critical role in its interaction with and insertion into membranes. acs.orgnih.gov At lower pH levels, oleic acid tends to incorporate into the membrane structure. acs.orgnih.gov
Influence on Membrane Fluidity and Permeability in Model Systems
The incorporation of oleic acid into lipid bilayers has a significant impact on the physical properties of the membrane. The disruption of the tight packing of phospholipid tails by the kinked structure of oleic acid leads to an increase in membrane fluidity. tandfonline.comresearchgate.net This increased fluidity can, in turn, enhance the permeability of the membrane to various solutes. researchgate.netnih.gov This effect has been observed in both model lipid systems and in biological membranes like the sarcoplasmic reticulum. researchgate.netnih.gov The increase in permeability can be attributed to both paracellular and transcellular pathways. nih.gov Research has also indicated that oleic acid can induce changes in intracellular calcium levels, which may contribute to its effects on membrane permeability. nih.gov
| Membrane Property | Effect of Oleic Acid Incorporation | Reference |
| Fluidity | Increased | tandfonline.comresearchgate.net |
| Permeability | Increased | researchgate.netnih.gov |
| Lipid Packing | Disrupted/Decreased Order | tandfonline.comrsc.org |
Synergistic Functionality of this compound as a Dual-Purpose Probe
This compound is designed as an affinity probe that combines the distinct functionalities of its two components. caymanchem.comglpbio.com This dual nature allows it to serve as a tool for studying the interactions of oleic acid with its binding partners, such as fatty acid binding proteins (FABPs). caymanchem.comglpbio.com The oleic acid moiety facilitates the entry and localization of the probe within cellular membranes and its interaction with lipid-binding proteins. The biotin tag then provides a high-affinity handle for the detection, isolation, and characterization of these complexes using avidin or streptavidin-based techniques. caymanchem.comglpbio.com This synergistic design enables the use of this compound to elucidate the transport and signaling pathways of free oleic acid within a cellular context. caymanchem.comglpbio.com
Molecular and Cellular Mechanisms of Oleic Acid Biotin Engagement in Research Models
Elucidation of Specific Protein-Lipid Binding Events
The biotin (B1667282) moiety of oleic acid-biotin serves as an affinity handle, enabling the identification and characterization of proteins that bind to oleic acid. This has been particularly instrumental in understanding the roles of specific carrier proteins in fatty acid transport and function.
Interactions with Fatty Acid Binding Proteins (FABPs) and Related Ligands
Fatty Acid Binding Proteins (FABPs) are a family of small, intracellular proteins that reversibly bind to fatty acids and other lipophilic substances, facilitating their transport within the cytoplasm. aacrjournals.org this compound has been effectively used as a probe to study these interactions. caymanchem.com Studies have shown that various FABPs, including liver (L-FABP), intestinal (I-FABP), and heart (H-FABP) types, exhibit a high affinity for oleic acid. aacrjournals.org The biotin tag on oleic acid allows for the precipitation and identification of these binding partners from cell lysates.
Research using competitive binding assays has demonstrated that natural fatty acids can compete with oleic acid for binding to FABPs. For instance, in studies with FABP7, oleic acid was shown to be a potent ligand, effectively competing with cholesterol for binding to the protein. rupress.org This suggests that FABPs may be involved in the coordinated transport and regulation of both fatty acids and cholesterol. The use of this compound has been crucial in confirming these interactions and understanding the specificity of different FABP isoforms for their lipid ligands. researchgate.netnih.gov Furthermore, oleic acid has been observed to reduce the uptake of anandamide (B1667382), an endocannabinoid, by competing for binding to FABPs, highlighting the broad ligand specificity of these proteins. pnas.org
| Protein/Ligand | Interaction with this compound Analogues | Research Finding |
| Fatty Acid Binding Proteins (FABPs) | Direct binding | This compound serves as an affinity probe to detect interactions with various FABP isoforms. caymanchem.com |
| FABP7 | Competitive binding | Oleic acid competes with cholesterol for binding to FABP7, suggesting a role in integrated lipid transport. rupress.org |
| Anandamide | Competitive binding | Oleic acid reduces anandamide uptake by competing for FABP binding sites. pnas.org |
Probing Oleic Acid Transport and Signaling Pathways
Beyond simple binding, this compound has been instrumental in dissecting the broader pathways of oleic acid transport and its role in cellular signaling. The biotin tag allows researchers to track the movement of oleic acid within the cell and identify the proteins and organelles involved in its trafficking. caymanchem.combiorxiv.org
For example, studies have utilized biotinylated fatty acid analogs to map the landscape of lipid-binding proteins within the cell. nih.gov This chemical proteomic approach has revealed a wide array of proteins that interact with fatty acids, expanding our understanding of the cellular machinery that governs lipid metabolism. These interactions are critical for processes ranging from energy storage in lipid droplets to the regulation of gene expression. scholaris.canih.gov
Furthermore, oleic acid itself is known to influence various signaling pathways. It can modulate the activity of protein kinases and transcription factors, thereby affecting cell proliferation, inflammation, and apoptosis. nih.govnih.govfrontiersin.org The use of this compound, in conjunction with other molecular biology techniques, allows for the precise identification of the initial binding events that trigger these downstream signaling cascades. For instance, oleic acid has been shown to influence the trafficking of transmembrane proteins, a process that can be dissected using biotinylated probes to follow the lipid's journey through cellular compartments. frontiersin.org
Cellular Uptake and Intracellular Trafficking Pathways of this compound Analogs
The journey of oleic acid from the extracellular environment to its various intracellular destinations is a complex process involving multiple transport mechanisms and pathways. This compound analogs have been invaluable in visualizing and quantifying these events.
Endocytic and Non-Endocytic Internalization Mechanisms
The uptake of fatty acids into cells can occur through both passive diffusion and protein-mediated transport. Studies using radiolabeled and fluorescently tagged oleic acid have helped to distinguish between these mechanisms. The protein FAT/CD36, for instance, has been shown to mediate the uptake of long-chain fatty acids, including oleic acid, in adipocytes through a process that involves lipid rafts. molbiolcell.org While some studies suggest that lipid raft-mediated uptake does not depend on caveolae endocytosis, the exact mechanisms are still under investigation. molbiolcell.org
In some cell types, the uptake of biotin itself, and by extension biotinylated molecules, is a carrier-mediated, sodium-dependent process. nih.gov However, the large oleic acid component of the analog likely favors uptake mechanisms geared towards lipids. Research on Lactobacillus plantarum has shown that oleic acid can increase the permeability of the cell membrane to biotin, suggesting a complex interplay between the fatty acid and the vitamin in cellular uptake. nih.govasm.org
Subcellular Localization and Compartmentalization Studies
Once inside the cell, this compound can be tracked to various subcellular compartments, providing a map of its intracellular trafficking. The biotin tag allows for detection using streptavidin-conjugated probes, often fluorescent or gold-labeled for microscopy.
Studies have shown that oleic acid is rapidly incorporated into various cellular structures, including the endoplasmic reticulum (ER), Golgi apparatus, and lipid droplets. The ER is a major site of lipid synthesis and modification, and oleic acid is a key component of phospholipids (B1166683) and triglycerides synthesized here. frontiersin.org From the ER, oleic acid can be transported to the Golgi for further processing and packaging into transport vesicles. nih.gov
A significant portion of intracellular oleic acid is directed to lipid droplets, which serve as the primary sites for neutral lipid storage. scholaris.cabiorxiv.org The movement of proteins and lipids to and from lipid droplets is a dynamic process, and this compound can be used to study the proteins that mediate this traffic. For instance, the RUSH (Retention Using Selective Hooks) system, which utilizes the strong interaction between streptavidin and a streptavidin-binding peptide (SBP), has been adapted to study the synchronous transport of proteins from the ER to lipid droplets upon the addition of biotin. biorxiv.org This allows for a detailed temporal analysis of protein and lipid trafficking.
| Cellular Process | Key Findings from this compound Studies |
| Cellular Uptake | Mediated by proteins like FAT/CD36 in lipid rafts. molbiolcell.org Oleic acid can increase membrane permeability to biotin in some organisms. nih.govasm.org |
| Intracellular Trafficking | Transported to the Endoplasmic Reticulum and Golgi apparatus for lipid synthesis and processing. frontiersin.orgnih.gov |
| Subcellular Localization | Primarily stored in lipid droplets. scholaris.cabiorxiv.org Used as a tool in the RUSH system to study protein trafficking to lipid droplets. biorxiv.org |
Modulation of Enzyme Activities by Biotinylation
The covalent attachment of biotin to oleic acid can potentially alter its interaction with enzymes involved in lipid metabolism. Biotin itself is a crucial cofactor for a class of enzymes called carboxylases, which play vital roles in fatty acid synthesis, gluconeogenesis, and amino acid catabolism. mdpi.comoup.com These enzymes utilize biotin to transfer carboxyl groups in their catalytic reactions.
While this compound is primarily designed as a probe and not as a direct modulator of enzyme activity in the way that free biotin is, its presence can have indirect effects. For instance, the bulky biotin group might sterically hinder the access of certain enzymes to the oleic acid backbone, potentially inhibiting their activity. Conversely, the biotin tag could be used to deliver the fatty acid to specific enzymatic complexes that have an affinity for biotin.
Research has shown that biotinylated nanoparticles can be conjugated to enzymes like lipase, and the enzymatic activity can be influenced by the orientation and density of the biotin groups. researchgate.net This suggests that the biotinylation of a substrate like oleic acid could indeed modulate its interaction with metabolic enzymes. However, specific studies focusing on the direct modulation of key lipid-metabolizing enzymes by this compound are not extensively documented in the provided search results. The primary utility of this compound remains as an affinity probe for studying binding and trafficking events. caymanchem.com
Role in Carboxylation Reactions and Lipid Metabolism Pathways
This compound is instrumental in elucidating the intricate connection between fatty acid metabolism and biotin-dependent enzymatic reactions. Biotin is an essential coenzyme for a class of enzymes known as carboxylases, which catalyze the incorporation of a carboxyl group into a substrate. oup.comnih.gov These reactions are fundamental to various metabolic pathways, including the synthesis of fatty acids.
The primary role of biotin in lipid metabolism is as a cofactor for acetyl-CoA carboxylase (ACC), the enzyme that catalyzes the first committed step in fatty acid synthesis. oup.compnas.org ACC converts acetyl-CoA to malonyl-CoA, a critical building block for the elongation of fatty acid chains. oup.com By employing this compound as a tracer, researchers can monitor the uptake and incorporation of oleic acid into cellular lipid pools and concurrently study the activity of biotin-dependent enzymes that are central to lipid homeostasis.
Studies on biotin's role in lipid metabolism have shown that its supplementation can influence the expression of genes involved in adipogenesis and reduce lipogenesis. frontiersin.org In research models, biotin has been observed to decrease fatty acid synthesis while increasing fatty acid oxidation. nih.gov The use of a biotinylated fatty acid like this compound allows for the direct investigation of how specific fatty acids are trafficked and utilized within cells, and how these processes are linked to the activity of biotin-dependent enzymes.
Table 1: Key Biotin-Dependent Carboxylases in Metabolism
| Enzyme | Substrate | Product | Metabolic Pathway |
| Acetyl-CoA carboxylase (ACC) | Acetyl-CoA | Malonyl-CoA | Fatty acid synthesis oup.com |
| Pyruvate carboxylase (PC) | Pyruvate | Oxaloacetate | Gluconeogenesis, TCA cycle anaplerosis |
| Propionyl-CoA carboxylase (PCC) | Propionyl-CoA | Methylmalonyl-CoA | Amino acid and odd-chain fatty acid catabolism |
| Methylcrotonyl-CoA carboxylase (MCC) | 3-Methylcrotonyl-CoA | 3-Methylglutaconyl-CoA | Leucine catabolism |
This table summarizes the major biotin-dependent carboxylases and their roles in core metabolic pathways.
Investigation of Biotin-Dependent Carboxylases and Their Regulation
The regulation of biotin-dependent carboxylases is a key area of research where this compound can be a valuable tool. The activity of these enzymes is tightly controlled through various mechanisms, including allosteric regulation, covalent modification, and changes in gene expression. Oleic acid and other long-chain fatty acids are known to influence these regulatory processes.
For example, an oversupply of fatty acids can lead to feedback inhibition of acetyl-CoA carboxylase (ACC). asm.orgnih.govrupress.orgnih.gov This regulation is partly mediated by Biotin Attachment Domain-Containing (BADC) proteins, which are inactive analogs of the biotin-containing subunit of ACC. asm.orgnih.gov These BADC proteins can displace the active biotin-containing subunits, thereby downregulating ACC activity. asm.orgnih.gov By using this compound, researchers can introduce a tagged fatty acid into the system and investigate how its presence influences the interaction between ACC and BADC proteins, providing insights into the feedback regulation of fatty acid synthesis.
Furthermore, the study of fatty acid binding proteins (FABPs) is crucial in understanding the transport and signaling functions of oleic acid. caymanchem.comnih.gov this compound can be used to identify and characterize the binding of oleic acid to different FABP isoforms. caymanchem.comnih.govrcsb.org Some FABPs are known to shuttle fatty acids to the nucleus, where they can act as ligands for transcription factors like PPARs, which in turn regulate the expression of genes involved in lipid metabolism, including those for biotin-dependent carboxylases. nih.gov
Table 2: Research Findings on the Regulation of Lipid Metabolism by Biotin and Oleic Acid
| Research Model | Intervention | Key Findings | Reference(s) |
| 3T3-L1 adipocytes | Biotin supplementation | Decreased fatty acid synthesis, increased fatty acid oxidation and uptake. | nih.govnih.gov |
| Rats | Biotin deficiency | Reduced serum total fatty acids; altered composition of odd-chain and very-long-chain saturated fatty acids in serum and liver. | nih.govbnl.gov |
| Arabidopsis thaliana | Expression of castor fatty acid hydroxylase (producing ricinoleic acid) | Inhibition of acetyl-CoA carboxylase (ACCase) activity. | oncotarget.com |
| Human Brain Fatty Acid Binding Protein (B-FABP) | In complex with oleic acid | Revealed a "U-shaped" conformation of oleic acid within the binding pocket. | rcsb.org |
| Chronic Lymphocytic Leukemia (CLL) cells | Incubation with oleic acid | Increased oxygen consumption, dependent on the fatty acid transporter CD36. |
This interactive table presents a selection of research findings that could be further investigated using tools like this compound to dissect the underlying molecular mechanisms.
Advanced Research Applications of Oleic Acid Biotin As a Biochemical Probe
Utilization in Affinity-Based Isolation and Purification Methodologies
The cornerstone of Oleic Acid-biotin's utility in purification is the biotin-streptavidin interaction, which is the strongest known non-covalent biological bond. thermofisher.com This allows for the capture and enrichment of molecules that interact with oleic acid, even from complex biological mixtures, under stringent washing conditions that remove non-specific binders. embopress.orgdicp.ac.cn
Protein Pull-Down and Enrichment Strategies
This compound is extensively used as "bait" in protein pull-down assays to identify and isolate specific oleic acid-binding proteins. caymanchem.comglpbio.com In this technique, the biotinylated fatty acid is incubated with a cell lysate or tissue extract. Proteins that bind to the oleic acid moiety are captured. Subsequently, streptavidin-coated beads are added to the mixture, which bind to the biotin (B1667282) tag of the probe. nih.govspringernature.com This entire complex—beads, streptavidin, this compound, and the bound protein—can then be easily separated from the lysate, typically through centrifugation or magnetism. nih.gov
After washing away unbound proteins, the captured proteins can be eluted and identified using methods like mass spectrometry. embopress.orgspringernature.com This strategy has been instrumental in identifying and characterizing fatty acid binding proteins (FABPs) and other proteins involved in fatty acid transport and signaling. caymanchem.comcaymanchem.com To enhance the sensitivity and reduce contamination from the streptavidin protein itself during mass spectrometry analysis, advanced methods using protease-resistant streptavidin have been developed. embopress.org Proximity-dependent biotinylation techniques, such as BioID, further refine this approach by tagging a promiscuous biotin ligase to a protein of interest, which then biotinylates any protein in its immediate vicinity. biorxiv.orgnih.gov
Table 1: Comparison of Pull-Down Assay Strategies Using Biotinylated Probes
| Strategy | Principle | Primary Application | Key Advantage | Reference |
|---|---|---|---|---|
| Direct Pull-Down | Biotinylated oleic acid is used as bait to capture interacting proteins from a lysate. The complex is purified on streptavidin beads. | Identification of direct binding partners, such as Fatty Acid Binding Proteins (FABPs). | Simple and direct method for capturing proteins with affinity for the lipid. | caymanchem.comglpbio.com |
| Proximity-Dependent Labeling (e.g., BioID) | A biotin ligase is fused to a protein of interest. In the presence of biotin and ATP, it biotinylates proximal proteins, which are then purified. | Mapping protein-protein interaction networks in the native cellular environment. | Captures transient or weak interactions and provides spatial context. | biorxiv.orgnih.gov |
| Photo-Affinity Labeling | A biotinylated lipid probe also contains a photoreactive group. Upon photoactivation, it covalently cross-links to nearby proteins before pull-down. | Capturing interacting proteins in living cells with high temporal control. | Creates a covalent bond, stabilizing interactions for stringent purification. | embopress.org |
Isolation of Lipid-Interacting Macromolecules and Complexes
Beyond single proteins, this compound facilitates the isolation of larger macromolecular complexes that associate with lipids. This is crucial for understanding how lipids orchestrate complex cellular functions by serving as signaling molecules or structural components of larger assemblies. rsc.orgnih.gov The methodology is similar to protein pull-downs but is aimed at preserving the integrity of multi-protein or protein-nucleic acid complexes during purification.
Researchers can use bifunctional probes that combine the biotin tag with a photoreactive group. embopress.org When introduced into living cells, the oleic acid portion integrates into cellular structures. UV light exposure then triggers the photoreactive group to form a covalent bond with any nearby molecule, permanently trapping the interaction. The cells are then lysed, and the biotinylated complexes are purified using streptavidin affinity chromatography. embopress.org This approach has been pivotal in mapping the protein interactomes of various lipids and has revealed novel insights into lipid signaling pathways. nih.gov
Employment in High-Resolution Imaging and Microscopy Techniques
Visualizing the subcellular journey of fatty acids and identifying their points of interaction are critical to understanding their function. This compound serves as an invaluable tracer in advanced microscopy, with the biotin tag enabling detection through highly specific and brightly fluorescent or electron-dense reporters.
Fluorescence Microscopy for Lipid and Protein Localization
In fluorescence microscopy, this compound allows for the precise localization of oleic acid within cells. After the probe is introduced into and metabolized by the cells, its location can be revealed by adding fluorescently labeled streptavidin. lumiprobe.com This secondary reagent binds to the biotin tag, effectively painting a picture of where the oleic acid has accumulated, for instance, in lipid droplets (LDs). nih.govmpi-cbg.de
This technique is often used in studies where LD formation is induced by treating cells with oleic acid. mpi-cbg.demolbiolcell.org Furthermore, it can be used in co-localization studies. For example, after labeling the this compound with a green fluorescent streptavidin, a specific protein of interest can be labeled with a red fluorescent antibody. If the green and red signals overlap, it indicates that the protein is localized at sites of oleic acid accumulation. A more advanced application is its use in proximity labeling strategies like APEX2, where an enzyme generates biotin-phenoxyl radicals to biotinylate proteins within a nanometer-scale radius in living cells. nih.gov These biotinylated proteins can then be visualized with fluorescent streptavidin, providing a high-resolution map of the proteome surrounding a specific lipid structure. nih.govnih.gov
Electron Microscopy for Ultrastructural Analysis of Labeled Components
For the highest resolution imaging, electron microscopy (EM) provides detailed views of subcellular architecture. nih.govmicrobialcell.com To visualize this compound at this level, the biotin tag is targeted with streptavidin conjugated to an electron-dense marker, most commonly a gold nanoparticle. nih.gov These gold particles are opaque to electrons and appear as small, dark dots on the electron micrograph, pinpointing the location of the biotinylated probe with nanometer precision.
This immuno-electron microscopy approach allows researchers to see exactly where this compound is located within organelles, such as on the surface of lipid droplets, within the endoplasmic reticulum membrane, or at contact sites between organelles. mpi-cbg.desyncell.com Combining proximity labeling with EM (APEX-EM) further allows for the ultrastructural mapping of proteins that are in close proximity to the initial probe. nih.gov This provides an unparalleled view of the molecular machinery at specific subcellular sites defined by the presence of oleic acid.
Table 2: Microscopy Applications of this compound
| Technique | Detection Method | Information Gained | Key Advantage | Reference |
|---|---|---|---|---|
| Confocal Fluorescence Microscopy | Streptavidin conjugated to a fluorophore (e.g., FITC, TRITC). | Subcellular localization of oleic acid; co-localization with specific proteins. | Allows for live-cell imaging and multi-color labeling to study dynamic processes. | lumiprobe.commolbiolcell.org |
| Proximity Labeling-Assisted Microscopy (e.g., APEX2) | Fluorescent streptavidin detects proteins biotinylated in situ near a targeted enzyme. | High-resolution mapping of the proteome in a specific subcellular region (e.g., lipid droplet surface). | Provides a snapshot of the protein environment in its native context. | nih.govnih.gov |
| Transmission Electron Microscopy (TEM) | Streptavidin conjugated to an electron-dense particle (e.g., gold nanoparticle). | Ultrastructural localization of oleic acid within organelles and membranes. | Offers the highest spatial resolution for pinpointing molecular locations. | mpi-cbg.denih.gov |
Integration into Biosensor Design for Molecular Detection
The specificity and high affinity of the biotin-streptavidin interaction make it a popular component in the design of sensitive and robust biosensors. mdpi.comrsc.org this compound can be integrated into these platforms to create devices capable of detecting and quantifying molecules that bind to oleic acid.
In a typical setup, a sensor surface (e.g., a gold film for Surface Plasmon Resonance (SPR) or a magnetic nanoparticle) is coated with streptavidin. mdpi.comrsc.org The this compound probe is then introduced and becomes tightly immobilized on the surface, with the oleic acid chain oriented away from the sensor. This creates a specific sensing layer that can capture target analytes—such as FABPs or anti-lipid antibodies—from a sample.
The binding event is then transduced into a measurable signal. In SPR biosensors, the binding of an analyte to the immobilized this compound changes the refractive index at the surface, which is detected as a shift in the resonance angle. rsc.org This technology allows for real-time, label-free detection of binding kinetics and affinity. rsc.org The use of biotinylated probes in biosensors provides a versatile and highly effective method for studying a wide range of biomolecular interactions involving fatty acids. mdpi.com
Development of Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance (QCM) Assays
Surface-sensitive analytical techniques like Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) are powerful tools for studying molecular interactions in real-time without the need for labels. The biotin moiety of this compound is crucial for developing assays on these platforms, enabling the stable immobilization of the lipid onto streptavidin-coated sensor chips. creative-proteomics.com
In a typical SPR or QCM setup, a sensor surface is functionalized with streptavidin. A solution containing this compound, often incorporated into a lipid monolayer or bilayer (liposome), is then introduced. The high-affinity binding between biotin and streptavidin ensures the firm anchoring of the lipid structure to the sensor surface. molecular-interactions.sinanoscience.com This creates a well-defined, biomimetic surface that can be used to study the interactions of various analytes, such as proteins or small molecules, with the oleic acid component or the lipid membrane itself. molecular-interactions.siresearchgate.net
For example, SPR has been used to study the interaction between oleic acid and DNA. In these experiments, biotinylated DNA duplexes were immobilized on a streptavidin-coated sensor chip, and the binding of oleic acid was monitored in real-time. nih.gov The results indicated that oleic acid could bind tightly to DNA, with a stoichiometry of approximately one oleic acid molecule per 2-3 base pairs. nih.gov
QCM-D, which measures changes in both frequency (mass) and dissipation (viscoelasticity) of an oscillating quartz crystal, provides additional information about the structural properties of the bound layer. acs.orgchalmers.se This technique has been employed to monitor the formation of biotinylated lipid layers and their subsequent interactions. acs.orgrsc.org For instance, QCM has been used to study the binding of proteins to immobilized biotinylated peptides, demonstrating its utility in detecting specific biological recognition events. acs.orgnih.gov The principles of these assays can be directly applied to systems incorporating this compound to investigate lipid-protein interactions, the influence of membrane composition on binding events, and the mechanics of lipid layer formation. researchgate.netrsc.org
Table 1: Application of Biotinylated Molecules in SPR and QCM Assays
| Technique | Application | Analyte | Key Finding | Reference |
|---|---|---|---|---|
| SPR | DNA-Lipid Interaction | Oleic Acid | Oleic acid binds to immobilized biotinylated DNA duplexes. nih.gov | nih.gov |
| SPR | Lipid-Protein Interaction | Sterol Carrier Protein-2 (SCP-2) | Determined kinetic constants for oleic acid binding to biotinylated SCP-2. researchgate.net | researchgate.net |
| QCM-D | Biomolecular Interaction | Tissue Homogenates | A biotinylated peptide sensor detected tissue-specific protein markers. acs.org | acs.org |
Microfluidic Applications for Real-Time Interaction Monitoring
Microfluidic devices offer precise control over fluid flow at the micrometer scale, enabling high-throughput analysis with minimal sample consumption. The integration of this compound into microfluidic systems facilitates the study of dynamic biological processes in real-time. mdpi.comgoogle.com
One key application is the creation of functionalized surfaces within microfluidic channels. By coating the channel with streptavidin, this compound, either free or within liposomes, can be selectively immobilized, creating a reaction surface for interaction studies. mdpi.com This setup allows for the continuous flow of analytes over the surface, enabling real-time monitoring of binding kinetics. For example, droplet-based microfluidics have been used to measure the rapid binding kinetics between streptavidin and biotin, demonstrating the platform's ability to resolve fast molecular interactions with millisecond time resolution. researchgate.net This approach is directly transferable to studying the interactions of this compound with target molecules.
Furthermore, microfluidic platforms can be used to generate lipid-coated droplets that serve as artificial cell models. researchgate.net this compound can be incorporated into the lipid layer of these droplets, presenting the biotin moiety on the droplet's surface. These functionalized droplets can then be used to study interactions with proteins or cells in a controlled, high-throughput manner. The combination of microfluidics with sensitive detection methods, such as fluorescence microscopy, allows for the real-time observation of binding events on the surface of individual droplets. researchgate.netresearchgate.net
Applications in Mimicking Biological Membranes and Vesicle Systems
The amphiphilic nature of this compound makes it an ideal component for constructing model biological membranes and vesicle systems. These artificial systems are invaluable for studying the structure and function of membrane-associated proteins and for developing novel delivery vehicles.
Formation of Biotinylated Liposomes and Nanodiscs for Membrane Protein Studies
Biotinylated liposomes are vesicles that have this compound or another biotinylated lipid incorporated into their phospholipid bilayer. cd-bioparticles.net The biotin groups on the liposome (B1194612) surface serve as anchor points for immobilization on streptavidin-coated surfaces or for attaching other biotinylated molecules via an avidin (B1170675) bridge. encapsula.comnih.gov This "sandwich" technique is a versatile strategy for assembling complex, targeted systems. encapsula.com These liposomes can encapsulate various molecules and are used extensively in research to study membrane transport, fusion, and drug delivery. scispace.comcd-bioparticles.net The presence of oleic acid can influence the fluidity and stability of the liposome membrane.
Nanodiscs are another powerful tool for solubilizing and studying integral membrane proteins in a native-like lipid bilayer environment. nih.gov These discoidal particles consist of a small patch of a lipid bilayer encircled by a "belt" of membrane scaffold proteins (MSPs). acrobiosystems.com To facilitate their use in various assays, the MSPs are often biotinylated. acrobiosystems.comresearchgate.netmdpi.com This allows the entire nanodisc, with the reconstituted membrane protein, to be tethered to a streptavidin-coated surface for analysis by techniques like SPR or for screening assays. mdpi.comkactusbio.com While the lipids used in nanodiscs are typically saturated phospholipids (B1166683), the principles of biotinylation and surface immobilization are directly relevant. This compound could potentially be incorporated into the nanodisc bilayer to study its specific effects on membrane protein function or to investigate enzymes that process unsaturated fatty acids.
Table 2: Characteristics of Biotinylated Model Membrane Systems
| System | Components | Key Feature | Primary Application | Reference(s) |
|---|---|---|---|---|
| Biotinylated Liposomes | Phospholipids, Cholesterol, this compound | Surface-exposed biotin for anchoring/targeting. | Drug delivery, surface interaction studies. | cd-bioparticles.netencapsula.comnih.gov |
pH-Sensitive Liposome Systems for Controlled Release in Model Systems
Oleic acid is a key component in the formulation of pH-sensitive liposomes. These liposomes are designed to be stable at physiological pH (around 7.4) but to destabilize and release their contents in the more acidic environments characteristic of endosomes (pH 5-6) or tumor microenvironments. brieflands.comnih.govmdpi.com
The mechanism relies on the protonation of the carboxylic acid group of oleic acid at acidic pH. Liposomes formulated with a combination of dioleoylphosphatidylethanolamine (DOPE) and oleic acid are stable at neutral pH due to the electrostatic repulsion between the negatively charged phosphate (B84403) group of DOPE and the deprotonated (negatively charged) carboxylate group of oleic acid. brieflands.commdpi.com When the pH drops, the oleic acid becomes protonated and loses its negative charge. This eliminates the electrostatic repulsion, allowing the cone-shaped DOPE molecules to revert to their preferred inverted hexagonal phase, which disrupts the bilayer structure and triggers the release of the liposome's contents. brieflands.comgoogle.com
By incorporating a biotinylated lipid, such as biotinaminocaproyl phosphatidylethanolamine, into these pH-sensitive formulations, researchers have created targeted, triggerable release systems. tandfonline.comnih.gov These biotin-bearing, pH-sensitive liposomes can be directed to specific sites via the biotin-avidin interaction and then induced to release their cargo by a local decrease in pH. tandfonline.comnih.gov A study demonstrated that liposomes composed of phosphatidylethanolamine, oleic acid, cholesterol, and a biotinylated phospholipid were stable in neutral media but rapidly destabilized and became leaky at pH 5.7. tandfonline.comnih.gov
Role in Mechanistic Studies of Host-Pathogen Interactions and Microbial Metabolism
The dual nature of this compound as both a fatty acid and a biotin source analogue makes it a valuable tool for dissecting the metabolic pathways and nutritional requirements of microorganisms, particularly in the context of host-pathogen interactions.
Investigating Biotin/Oleic Acid Auxotrophy in Microorganisms
Biotin is an essential cofactor for carboxylase enzymes involved in key metabolic processes, including fatty acid synthesis. researchgate.net Many microorganisms are biotin auxotrophs, meaning they cannot synthesize it and must acquire it from their environment. tandfonline.com In some of these organisms, the requirement for biotin can be "spared" by the addition of oleic acid to the growth medium. researchgate.net This occurs because a primary role of biotin-dependent acetyl-CoA carboxylase is to produce malonyl-CoA, the precursor for fatty acid synthesis. If a key fatty acid like oleic acid is provided exogenously, the essentiality of this pathway, and thus of biotin, is diminished. asm.org
This phenomenon has been studied in various microorganisms. In Saccharomyces cerevisiae, oleic acid was shown to spare the growth-promoting action of biotin. researchgate.net In the glutamate-producing bacterium Corynebacterium glutamicum, which is a biotin auxotroph, the addition of oleic acid can bypass the need for biotin for growth. asm.orgnih.gov Researchers have leveraged this relationship to isolate oleic acid-requiring mutants from biotin-auxotrophic parent strains. For example, an oleic acid-requiring mutant of Brevibacterium thiogenitalis was developed that had lost its requirement for biotin and instead showed a growth response only to oleic acid or other unsaturated fatty acids. tandfonline.com Such mutants are powerful tools for studying the regulation of fatty acid and biotin metabolism and their interplay.
The use of chemically modified probes, such as biotinylated fatty acids, is a growing strategy in chemical proteomics to study host-pathogen interactions. frontiersin.orgrsc.org These probes can be metabolically incorporated by pathogens, allowing for the labeling and identification of microbial components or host proteins that interact with them. rsc.orgnih.gov this compound, while not a direct metabolic label in the same way as an alkyne-tagged fatty acid, can be used to probe the uptake and utilization pathways for both biotin and fatty acids, providing insights into the nutritional strategies of pathogens within a host. researchgate.net
Fatty Acid Biosynthesis Pathway Probing in Bacterial and Fungal Systems
The intricate and vital pathways of fatty acid biosynthesis in bacteria and fungi present a compelling area for investigation, with implications for understanding microbial physiology and identifying novel antimicrobial targets. This compound, a conjugate of the common monounsaturated fatty acid oleic acid and the vitamin biotin, has emerged as a valuable biochemical probe in these explorations. This molecule leverages the cellular uptake and metabolic pathways of both its constituent parts to provide insights into fatty acid metabolism.
The fundamental process of fatty acid synthesis in these organisms involves the creation of fatty acids from acetyl-CoA and NADPH. wikipedia.org In bacteria, this is primarily accomplished through the type II fatty acid synthesis (FASII) system, a dissociated complex of enzymes. nih.govnih.gov Fungi, similar to animals, typically utilize a large, multifunctional type I fatty acid synthase (FASI). wikipedia.org Both systems produce saturated fatty acids, which can then be modified to form unsaturated fatty acids, a crucial component for maintaining membrane fluidity. frontiersin.orgnih.gov
The utility of this compound as a probe stems from its design. The oleic acid moiety facilitates its recognition and transport by proteins and enzymes involved in fatty acid metabolism, while the biotin tag provides a highly specific handle for detection and affinity-based purification. caymanchem.com This allows researchers to track the fate of oleic acid within the cell and to isolate proteins that interact with it, thereby mapping out components of the fatty acid transport and biosynthesis machinery. caymanchem.com
In bacterial systems, studies have utilized probes like this compound to investigate the interplay between exogenous fatty acid uptake and endogenous synthesis. Bacteria can often incorporate external fatty acids into their membranes, a process that can sometimes compensate for the inhibition of their native FASII pathway. nih.gov Understanding the specifics of this uptake and incorporation is critical for the development of effective FASII-targeting antibiotics.
In fungi, research has focused on the regulation of fatty acid synthesis, which is a key aspect of their metabolism, particularly in oleaginous species that can accumulate large amounts of lipids. frontiersin.orgmdpi.com Probing these pathways can reveal regulatory checkpoints and enzymes that could be targeted to either enhance lipid production for biotechnological applications or inhibit fungal growth in pathogenic contexts.
A notable area of research where fatty acid pathways are implicated is in the biosynthesis of essential cofactors. For instance, the synthesis of biotin itself, as well as lipoic acid, requires intermediates from the fatty acid synthesis pathway. nih.govnih.gov In Corynebacterium glutamicum, it has been shown that the type I fatty acid synthase (FAS-I) pathway provides precursors for both biotin and lipoic acid biosynthesis. nih.gov Disrupting genes in this pathway affects the production of these vital cofactors, highlighting the interconnectedness of these metabolic routes. nih.gov
The following table summarizes key research findings where oleic acid or its interplay with biotin has been central to understanding fatty acid biosynthesis in bacteria and fungi.
| Organism/System | Research Focus | Key Findings |
| Escherichia coli | Regulation of fatty acid synthesis | Long-chain acyl-ACPs, intermediates in fatty acid synthesis, can inhibit enzymes like acetyl-CoA carboxylase, providing a feedback mechanism. pnas.org |
| Saccharomyces cerevisiae (yeast) | Role of biotin in fatty acid synthesis | Biotin is essential for the synthesis of malonyl-CoA, a key building block for fatty acids. Oleic acid can partially spare the biotin requirement for growth, indicating a link between biotin availability and fatty acid metabolism. microbiologyresearch.org |
| Corynebacterium glutamicum | Link between fatty acid synthesis and cofactor biosynthesis | The FAS-I pathway is a source of precursors for both biotin and lipoic acid. The enzyme FasA significantly impacts the supply for biotin synthesis, while FasB is specific for lipoic acid synthesis. nih.gov |
| Brassica napus (as a model for plastidic fatty acid synthesis) | Feedback inhibition of fatty acid synthesis | Oleic acid-acyl carrier protein (18:1-ACP) directly inhibits the plastidic acetyl-CoA carboxylase, demonstrating a mechanism for feedback regulation. pnas.org |
| Various Bacteria | Unsaturated fatty acid (UFA) synthesis | Bacteria have both oxygen-dependent and -independent pathways to create UFAs. The ability to incorporate exogenous UFAs, like oleic acid, is crucial for survival when endogenous synthesis is blocked. nih.gov |
| Oleaginous Fungi | Lipid accumulation | The synthesis of lipids, including oleic acid, is typically triggered by nutrient limitation (e.g., nitrogen) in the presence of abundant carbon, leading to the conversion of acetyl-CoA into long-chain fatty acids. frontiersin.org |
These studies underscore the utility of molecules like this compound in dissecting the complex and essential pathways of fatty acid metabolism in diverse microbial systems. The insights gained are pivotal for both fundamental science and the development of new biotechnological and therapeutic strategies.
Analytical and Characterization Techniques for Oleic Acid Biotin Conjugates and Their Interactions
Spectroscopic Methods for Characterizing Molecular Interactions
Spectroscopic techniques are invaluable for elucidating the molecular structure and observing the interactions of oleic acid-biotin. These methods provide detailed information on the atomic and molecular level.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to confirm the covalent linkage between oleic acid and biotin (B1667282). Both ¹H NMR (proton) and ¹³C NMR (carbon-13) are utilized to provide a detailed structural map of the conjugate.
In ¹H NMR, specific proton signals confirm the formation of the amide bond linking the two molecules. For instance, the protons adjacent to the newly formed amide group will exhibit a characteristic chemical shift, distinguishing them from their positions in the precursor molecules. The complex spectra can be simplified using two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to resolve overlapping signals and definitively assign proton and carbon resonances. These assignments are crucial for verifying the precise location of the biotinylation on the oleic acid molecule. Dynamic processes, such as the binding of the biotin moiety to streptavidin, can also be studied by observing changes in chemical shifts or line broadening of the NMR signals upon interaction.
Table 1: Representative ¹H NMR Chemical Shifts for an this compound Conjugate (Note: Shifts are illustrative and can vary based on solvent and specific linkage chemistry.)
| Proton Group | Typical Chemical Shift (ppm) | Description |
| Oleic Acid Vinyl Protons (-CH=CH-) | 5.30 - 5.40 | Protons of the double bond in the oleic acid chain. |
| Biotin Ureido Ring Protons (-NH-CO-NH-) | 6.30 - 6.50 | Protons on the nitrogen atoms of the biotin ring. |
| Amide Linkage Proton (-CO-NH-) | 7.50 - 8.50 | Proton of the newly formed amide bond connecting oleic acid and biotin. |
| Methylene Protons adjacent to Amide (Biotin side) | 2.80 - 3.20 | Protons on the carbon next to the amide carbonyl on the biotin side chain. |
| Methylene Protons adjacent to Amide (Oleic Acid side) | 2.10 - 2.30 | Protons on the carbon next to the amide carbonyl on the oleic acid side. |
| Terminal Methyl Group (Oleic Acid) | 0.85 - 0.95 | Protons of the methyl group at the end of the fatty acid chain. |
Mass spectrometry (MS) is a critical tool for the unambiguous determination of the molecular weight of the this compound conjugate, confirming the successful conjugation. High-resolution mass spectrometry techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), can provide highly accurate mass measurements, often to within a few parts per million.
Beyond just confirming the molecular weight, tandem mass spectrometry (MS/MS) is used for structural verification. In an MS/MS experiment, the parent ion of the this compound conjugate is selected and then fragmented. The resulting fragmentation pattern provides a "fingerprint" of the molecule, revealing characteristic fragments of both the oleic acid and biotin components. For example, a common fragmentation would be the cleavage of the amide bond, yielding ions corresponding to the individual oleic acid and biotin moieties. This detailed analysis helps to confirm the identity and structure of the synthesized conjugate.
Table 2: Expected Mass Spectrometry Data for this compound
| Analysis Type | Ion | Expected m/z Value | Information Provided |
| High-Resolution MS | [M+H]⁺ | ~509.33 | Confirms the molecular weight of the conjugate. |
| High-Resolution MS | [M+Na]⁺ | ~531.31 | Confirms the molecular weight of the conjugate (sodium adduct). |
| Tandem MS (MS/MS) | Fragment 1 | ~227.08 | Corresponds to the biotin amide fragment, confirming the presence of biotin. |
| Tandem MS (MS/MS) | Fragment 2 | ~283.26 | Corresponds to the oleic acid moiety, confirming the fatty acid component. |
While this compound itself is not fluorescent, fluorescence spectroscopy is a highly sensitive method for studying its binding to proteins like streptavidin and avidin (B1170675). This is often achieved through assays that utilize a fluorescent reporter. One common approach involves a competition assay where the this compound conjugate competes with a fluorescently labeled biotin derivative for the binding sites on streptavidin. As the non-fluorescent this compound binds, it displaces the fluorescent probe, causing a measurable decrease in fluorescence intensity or a change in fluorescence polarization.
This change in the fluorescent signal can be monitored as a function of the this compound concentration to determine the binding affinity (typically expressed as the dissociation constant, Kd). Furthermore, techniques like Förster Resonance Energy Transfer (FRET) can be employed if the interacting partner of the conjugate is fluorescently labeled, providing insights into conformational changes and binding kinetics.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Chromatographic Separation Techniques for Analysis of Conjugates and Metabolites
Chromatographic methods are essential for the purification of this compound conjugates and for the analysis of the conjugate and its potential metabolites in complex mixtures.
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of the synthesized this compound conjugate and for its quantification. Reversed-phase HPLC (RP-HPLC) is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase. The this compound, being significantly nonpolar due to the long fatty acid chain, is well-retained on the column and can be effectively separated from more polar starting materials (like unreacted biotin) or synthesis byproducts.
A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the proportion of an organic solvent like acetonitrile (B52724) in water), is typically required to elute the conjugate with a sharp peak shape. Detection is often achieved using a UV detector, as the amide bond provides some UV absorbance, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are sensitive to non-volatile analytes regardless of their optical properties. By running a calibration curve with a known standard, HPLC can be used for precise quantitative analysis of the conjugate.
Gas Chromatography (GC) is not suitable for the direct analysis of the intact this compound conjugate due to its high molecular weight and low volatility. However, GC, particularly when coupled with a mass spectrometer (GC-MS), is the standard method for analyzing the fatty acid component of the conjugate.
To perform this analysis, the amide bond of the conjugate must first be cleaved through a process like hydrolysis or transesterification. This process liberates the oleic acid, which is then typically converted into a more volatile derivative, most commonly a fatty acid methyl ester (FAME). The resulting oleic acid methyl ester is volatile and thermally stable, making it ideal for GC analysis. The FAME is injected into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase. The retention time of the resulting peak is compared to that of a standard oleic acid methyl ester to confirm its identity. When coupled with MS, the mass spectrum of the eluting peak can be used for definitive identification of the fatty acid.
Immunoassays and Binding Assays for Detecting Biotin-Tagged Molecules
Enzyme-Linked Immunosorbent Assay (ELISA) Variations
Enzyme-Linked Immunosorbent Assay (ELISA) is a versatile plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For biotinylated molecules, ELISA kits are available that utilize microtiter plates pre-coated with antibodies specific to biotin or with avidin/streptavidin to capture biotin-tagged analytes. The subsequent detection steps involve enzymes conjugated to a detection molecule, which produce a measurable signal proportional to the amount of the biotinylated substance present.
The streptavidin-biotin system can be integrated into almost any immunoassay. rockland.com An antibody can be conjugated to biotin and then detected using avidin or streptavidin that is linked to a reporter enzyme or fluorophore. rockland.combioacts.com This approach offers signal amplification and heightened sensitivity. rockland.com
There are several variations of the ELISA technique applicable to the detection of biotinylated molecules:
Direct ELISA: In this format, the biotinylated molecule (e.g., this compound) is directly adsorbed to the microplate well. A labeled primary antibody or streptavidin-enzyme conjugate is then added to bind to the immobilized biotin, and the signal is measured.
Indirect ELISA: An unlabeled primary antibody specific for the molecule of interest (or streptavidin) is used first, followed by a labeled secondary antibody that recognizes the primary antibody. This method provides signal amplification. thermofisher.com
Sandwich ELISA: This is a highly specific format where a capture antibody is coated onto the plate. The sample containing the biotinylated molecule is added, followed by a detection antibody that is also specific for the analyte, creating a "sandwich." thermofisher.comnih.gov The detection antibody is often biotinylated and subsequently detected with a streptavidin-enzyme conjugate. thermofisher.com
Competitive ELISA: This method is suitable for small molecules like biotin. In one format, a biotin-coated plate competes with biotin in the sample for binding to a limited amount of labeled anti-biotin antibody or streptavidin-enzyme conjugate. antibodies.commybiosource.com A lower signal indicates a higher concentration of biotin in the sample. antibodies.com Another variation involves the sample's biotin competing with a biotin-enzyme conjugate for binding to a limited number of avidin-coated wells. eaglebio.com
The choice of ELISA format depends on factors such as the size of the analyte, the availability of specific antibodies, and the required sensitivity.
Table 1: Comparison of ELISA Formats for Biotin Detection
| ELISA Format | Principle | Advantages | Disadvantages |
| Direct | Biotinylated analyte is directly adsorbed to the plate and detected with a labeled streptavidin or anti-biotin antibody. | Quick and simple protocol. | Less specific as all adsorbed molecules may be detected. |
| Indirect | An unlabeled primary antibody/streptavidin binds to the analyte, followed by a labeled secondary antibody. thermofisher.com | Increased sensitivity due to signal amplification from the secondary antibody. thermofisher.com | More steps and potential for cross-reactivity from the secondary antibody. |
| Sandwich | Analyte is captured between two antibodies (capture and detection). The detection antibody is often biotinylated and detected with labeled streptavidin. thermofisher.com | High specificity and sensitivity. thermofisher.com | Requires two specific antibodies that recognize different epitopes. |
| Competitive | Biotin in the sample competes with a labeled biotin conjugate for binding to a limited number of sites. antibodies.comeaglebio.com | Suitable for small molecules with a single epitope. High sensitivity. | The relationship between signal and concentration is inverse. |
Western Blotting and Immunoprecipitation Techniques
Western Blotting
Western blotting is a widely used technique to detect specific proteins in a complex mixture. creative-proteomics.com When analyzing biotinylated molecules like this compound that have been used to tag proteins, Western blotting offers a robust detection method. nih.gov The process involves separating proteins by size via gel electrophoresis, transferring them to a membrane (nitrocellulose or PVDF), and then probing with a detection molecule. bio-rad.com
For biotinylated proteins, detection is typically achieved using a streptavidin conjugate. creative-proteomics.com Streptavidin linked to an enzyme like horseradish peroxidase (HRP) or alkaline phosphatase (AP) is commonly used. thermofisher.com When a chemiluminescent substrate is added, the enzyme catalyzes a reaction that produces light, which can be captured on film or with a digital imager. bio-rad.comnih.gov This method is highly sensitive. nih.gov Fluorescently labeled streptavidin can also be used for detection. lumiprobe.com
The use of biotinylated molecular weight standards is also a common practice, allowing for the visualization of the ladder on the same blot as the sample. cellsignal.combio-rad.com
A variation known as Far-Western blotting can be employed to study protein-protein interactions using a biotinylated protein as a probe. fishersci.atavantorsciences.com In this technique, a "bait" protein is biotinylated and used to probe a membrane containing separated "prey" proteins to identify binding partners. fishersci.at
Immunoprecipitation
Immunoprecipitation (IP) is a technique used to isolate a specific protein or molecule from a complex mixture, such as a cell lysate. creative-proteomics.com For biotinylated molecules, this process can be adapted using the high-affinity interaction between biotin and avidin or streptavidin.
In a typical workflow for immunoprecipitating a biotinylated target, the sample is incubated with streptavidin- or avidin-coated beads (e.g., magnetic beads or agarose (B213101) beads). The strong interaction causes the biotinylated molecules to bind to the beads. After washing to remove non-specifically bound components, the captured molecules can be eluted.
A key challenge is the strength of the biotin-streptavidin bond, which often requires harsh, denaturing conditions for elution, potentially affecting the native structure and function of the isolated molecule. rockland.com However, methods using milder elution conditions, such as competitive elution with excess free biotin, have been developed to preserve the integrity of the captured molecules. tandfonline.com This approach is particularly useful for purifying biotin-tagged proteins and their interacting partners under near-neutral conditions. tandfonline.com
For instance, research has shown that biotinylated proteins can be specifically bound to anti-biotin antibody-conjugated beads and then eluted with a solution of free biotin at a near-neutral pH, achieving high recovery rates without significant protein denaturation. tandfonline.com
Table 2: Key Features of Western Blotting and Immunoprecipitation for Biotinylated Molecules
| Technique | Primary Application | Key Reagents | Common Detection Method | Noteworthy Findings |
| Western Blotting | Detection and size determination of biotinylated proteins in a complex mixture. creative-proteomics.com | Streptavidin-HRP/AP conjugate, chemiluminescent or fluorescent substrate. thermofisher.comnih.govlumiprobe.com | Chemiluminescence or fluorescence. bio-rad.comnih.govlumiprobe.com | Can detect proteins modified by biotinylated lipids like biotinylated arachidonic acid. nih.gov |
| Immunoprecipitation | Isolation and enrichment of biotinylated molecules and their binding partners from a mixture. creative-proteomics.com | Avidin/Streptavidin-conjugated beads (magnetic or agarose). | Analysis of eluted material by Western blotting or mass spectrometry. mdpi.com | Elution with excess free biotin allows for purification under non-denaturing conditions. tandfonline.com |
Emerging Trends and Future Directions in Oleic Acid Biotin Research
Advancements in Site-Specific Bioconjugation Chemistries
The development of advanced bioconjugation techniques is crucial for precisely attaching molecules like Oleic Acid-biotin to specific targets. While traditional methods can be effective, emerging trends focus on achieving site-specificity to ensure that the fatty acid-biotin tag is placed on a particular amino acid or functional group within a protein or other biomolecule. This precision is vital for accurately studying molecular interactions without disrupting the native function of the target.
Future research is moving towards enzymatic ligation methods, where specific enzymes are used to catalyze the bond formation between this compound and a target protein. This approach offers unparalleled control over the conjugation site. Another area of advancement involves the use of genetically encoded non-canonical amino acids. By engineering a target protein to include a unique amino acid with an orthogonal reactive group, this compound, modified with a complementary group, can be attached with near-perfect specificity. These advancements are paving the way for creating highly defined and functional molecular tools to probe the lifecycle and interactions of lipid-modified proteins.
Integration with "Click Chemistry" and Bioorthogonal Labeling Strategies
The integration of this compound with "click chemistry" represents a significant leap forward in its utility as a research tool. Click chemistry refers to a class of reactions that are rapid, specific, and high-yield, and which can occur in complex biological environments without interfering with native biochemical processes—a concept known as bioorthogonal labeling. This compound is described as an excellent Click Chemistry reagent. nih.gov
The most common approach involves modifying oleic acid with a terminal alkyne group. This "clickable" version of the fatty acid can be fed to cells and incorporated into various lipids and lipid-modified proteins through natural metabolic pathways. Researchers can then use a biotin (B1667282) molecule containing a complementary azide (B81097) group to "click" onto the alkyne-tagged oleic acid. This reaction, typically a Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forms a stable triazole linkage. frontiersin.org This strategy allows for the sensitive detection and isolation of molecules that have incorporated the oleic acid tracer. The biotin tag's high affinity for proteins like streptavidin can then be used for enrichment and subsequent analysis by mass spectrometry or Western blotting. nih.govfrontiersin.org This powerful combination allows researchers to trace the metabolic fate of oleic acid with high precision and sensitivity.
Development of Advanced this compound-Based Nanoprobes for Research
The unique properties of this compound make it an ideal component for the construction of sophisticated nanoprobes designed to investigate cellular structures and processes. Biotin-functionalized nanoparticles are a major focus of research for applications in diagnostics and targeted delivery. rsc.orgmdpi.com The strong and highly specific interaction between biotin and avidin (B1170675) (or its variants like streptavidin and neutravidin) is a cornerstone of this technology. oblon.comsns.it
Emerging research demonstrates the use of biotin-tagged lipids to create functional nanoprobes. For instance, lipid nanoprobes (LNPs) composed of biotin-tagged lipids like DSPE-PEG-biotin can spontaneously label the lipid bilayer of extracellular vesicles (nEVs), allowing for their rapid magnetic isolation and analysis. nih.gov By analogy, this compound could be incorporated into similar nanoprobe structures, leveraging the oleic acid portion to anchor the probe within lipid membranes or lipid droplets, while the biotin moiety serves as a handle for detection, isolation, or interaction studies.
Future directions include the development of:
Magnetic Nanoprobes: this compound can be conjugated to magnetic nanoparticles, creating probes for the targeted isolation of lipid-binding proteins or for tracking lipid-rich structures within cells using magnetic resonance imaging (MRI). sns.itresearchgate.net
Gold Nanoparticle (AuNP) Probes: Attaching this compound to AuNPs allows for high-resolution tracking of single lipid molecules in membranes. acs.org This can help elucidate the dynamics of lipid rafts and other membrane microdomains.
Fluorescent Nanoprobes: Combining this compound with quantum dots or other fluorophores can create probes for visualizing the trafficking and localization of fatty acids in living cells with high spatial and temporal resolution.
These advanced nanoprobes promise to provide unprecedented insights into the behavior of lipids in cellular health and disease.
Potential in Studying Lipid-Mediated Gene Regulation and Epigenetics
A burgeoning area of research is the exploration of how lipids and their metabolites influence gene expression and epigenetic landscapes. Both components of this compound are implicated in these processes. Biotin is known to play a role in regulating the expression of genes involved in metabolism and cell signaling, in part by the covalent biotinylation of histones, which is an epigenetic mark. researchgate.netnih.govnih.gov Specifically, the biotinylation of lysine (B10760008) residues on histones like H4 (H4K12bio) has been shown to repress the transcription of transposable elements, thereby contributing to genome stability. nih.gov
Concurrently, fatty acids are emerging as key players in epigenetic regulation. Oleic acid levels have been shown to correlate with the expression of genes involved in fatty acid metabolism. frontiersin.orgfrontiersin.org More directly, fatty acids can be covalently attached to proteins, including histones, in a process called acylation. A landmark proteomics study utilized fatty acid chemical reporters to discover the S-acylation of histone H3, identifying a novel epigenetic modification that could impact chromatin structure and gene regulation. nih.gov
This compound is uniquely positioned as a tool to dissect these interconnected pathways. By using a "clickable" version of the conjugate, researchers can:
Trace the incorporation of oleic acid into histone proteins, providing direct evidence of histone S-acylation with this specific fatty acid.
Isolate and identify chromatin regions that are enriched with biotinylated histones, potentially revealing how diet-derived biotin influences gene expression at specific loci. nih.gov
Investigate the crosstalk between histone biotinylation and histone acylation, exploring how these two distinct modifications might cooperate or compete to regulate gene transcription.
The use of this compound as a probe could illuminate the mechanisms by which lipid metabolism and nutrient availability are translated into epigenetic changes that control cellular function.
Unexplored Applications in Systems Biology and Multi-Omics Research
Systems biology aims to understand the emergent properties of complex biological systems by integrating multiple layers of biological information (e.g., genomics, transcriptomics, proteomics, and metabolomics). This compound has already appeared in metabolomics studies, where it was identified as a metabolite in analyses of synovial fluid and in comparative studies of parasites. thermofisher.com These findings highlight its presence in complex biological samples and its potential as a biomarker.
However, the true potential of this compound in systems biology lies in its use as an active probe rather than a passive metabolite to be measured. By introducing a tagged version of this compound into a biological system, researchers can conduct powerful multi-omics experiments. For example, a "pulse-chase" experiment using a clickable this compound could be followed by an integrated analysis:
Metabolomics/Lipidomics: Mass spectrometry would track the metabolic conversion of the probe into various lipid species, such as triglycerides, phospholipids (B1166683), and cholesteryl esters. frontiersin.orgresearchgate.net
Transcriptomics: RNA-sequencing could reveal how the influx of oleic acid alters the expression of genes related to lipid metabolism, inflammation, and cell signaling. frontiersin.orgnih.gov
Proteomics: The biotin tag would enable the enrichment and identification of proteins that bind to or are acylated by oleic acid, revealing its direct protein targets. nih.gov
This integrated approach would allow researchers to build comprehensive models of how a specific lipid perturbation ripples through the entire cellular network, linking metabolic flux to changes in gene expression and protein function. Such studies will be invaluable for understanding metabolic diseases, cancer biology, and the intricate regulation of cellular homeostasis.
Q & A
Q. What are the standard protocols for conjugating oleic acid to biotin in experimental systems?
Conjugation typically involves activating the carboxyl group of oleic acid (e.g., via NHS ester chemistry) to react with biotin’s primary amine. Optimization includes adjusting molar ratios (e.g., 1:3 oleic acid to biotin), reaction time (12–24 hours), and purification using reversed-phase HPLC to isolate the conjugate . Validation requires mass spectrometry (MS) for molecular weight confirmation and thin-layer chromatography (TLC) to assess purity (>95%) .
Q. How is Oleic Acid-Biotin used to study lipid-protein interactions in cellular membranes?
The biotin moiety enables immobilization on streptavidin-coated surfaces (e.g., SPR chips or magnetic beads) to quantify binding kinetics of lipid-associated proteins (e.g., fatty acid-binding proteins). Experimental designs should include controls for non-specific binding (e.g., using free biotin competition assays) and validate results with lipidomic profiling (GC-MS or LC-MS) .
Q. What analytical methods are recommended for quantifying this compound in biological samples?
LC-MS/MS with a C18 column and positive ionization mode is optimal for detecting the conjugate in plasma or tissue homogenates. Isotope-labeled internal standards (e.g., deuterated this compound) improve quantification accuracy. For cellular uptake studies, fluorescence labeling (e.g., FITC-tagged biotin) combined with confocal microscopy provides spatial resolution .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s role in lipid metabolism versus carbohydrate metabolism?
Contradictions may arise from context-dependent biotin enzyme activity (e.g., acetyl-CoA carboxylase in lipid synthesis vs. pyruvate carboxylase in gluconeogenesis). To address this, use tissue-specific knockdown models (e.g., CRISPR-Cas9 in hepatocytes) and measure metabolite flux via ¹³C-labeled oleate tracing. Cross-validate findings with transcriptomic data (RNA-seq) of biotin-dependent enzymes .
Q. What experimental designs are critical for studying this compound’s impact on cancer biomarker discovery?
Incorporate longitudinal cohort studies with matched biospecimens (e.g., serum and tumor biopsies) to correlate this compound levels (quantified via MRM-MS) with clinical outcomes. Use multivariate regression to adjust for confounding factors (e.g., dietary biotin intake). Validate biomarkers in independent cohorts and cross-reference with databases like METLIN .
Q. How can this compound be integrated into drug delivery systems to enhance targeting specificity?
Design liposomal formulations where this compound anchors target ligands (e.g., antibodies) via streptavidin bridges. Assess specificity using flow cytometry (e.g., comparing uptake in target vs. non-target cell lines) and in vivo biodistribution studies (fluorescence or radiolabel tracking). Optimize pharmacokinetics by varying lipid-to-biotin ratios .
Q. What are the challenges in interpreting this compound’s concentration changes in neurodegenerative disease models (e.g., A53T α-synuclein)?
Context-dependent fluctuations (e.g., "up" in WT vs. "down" in mutant models) may reflect altered lipid peroxidation or biotinidase activity. Mitigate variability by standardizing sample collection protocols (e.g., fasting state, time of day) and using multiplex assays (e.g., Luminex) to parallelly measure oxidative stress markers (MDA, 4-HNE) .
Methodological Considerations
Q. How to ensure reproducibility in this compound-based protein affinity purification?
Pre-clear lysates with non-functionalized streptavidin beads to remove endogenous biotinylated proteins. Optimize wash buffers (e.g., 0.1% Triton X-100 in PBS) to minimize non-specific binding. Validate eluted proteins via Western blot (biotin-streptavidin-HRP) and SILAC-based proteomics .
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?
Use nonlinear regression (e.g., log-logistic models) to calculate EC₅₀ values. For high-throughput screens, apply machine learning (e.g., random forests) to identify synergistic/antagonistic interactions with other lipids. Report confidence intervals and effect sizes to address variability .
Data Interpretation and Reporting
Q. How to address discrepancies between in vitro and in vivo efficacy of this compound conjugates?
Differences may arise from bioavailability limitations (e.g., serum protein binding) or microbiota-mediated biotin metabolism. Conduct pharmacokinetic studies (plasma half-life, tissue distribution) and compare with in vitro IC₅₀ values. Use germ-free animal models to isolate host-microbe interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
